3-(2,6-Dichlorophenyl)-1,2-oxazole-4-carbaldehyde
Description
3-(2,6-Dichlorophenyl)isoxazole-4-carbaldehyde is a chemical compound that belongs to the isoxazole family. Isoxazoles are five-membered heterocyclic compounds containing one oxygen and one nitrogen atom at adjacent positions. This particular compound is characterized by the presence of a dichlorophenyl group attached to the isoxazole ring, making it a valuable intermediate in various chemical syntheses and applications .
Properties
CAS No. |
88096-99-5 |
|---|---|
Molecular Formula |
C10H5Cl2NO2 |
Molecular Weight |
242.05 g/mol |
IUPAC Name |
3-(2,6-dichlorophenyl)-1,2-oxazole-4-carbaldehyde |
InChI |
InChI=1S/C10H5Cl2NO2/c11-7-2-1-3-8(12)9(7)10-6(4-14)5-15-13-10/h1-5H |
InChI Key |
YDTURYNBLUNXMP-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C(=C1)Cl)C2=NOC=C2C=O)Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2,6-dichlorophenyl)isoxazole-4-carbaldehyde typically involves the cyclization of suitable precursors. One common method is the reaction of 2,6-dichlorobenzonitrile with hydroxylamine to form the corresponding oxime, followed by cyclization to yield the isoxazole ring . The reaction conditions often involve the use of a base such as sodium hydroxide or potassium carbonate and a solvent like ethanol or methanol.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Catalysts and automated systems are often employed to ensure consistent production quality .
Chemical Reactions Analysis
Types of Reactions
3-(2,6-Dichlorophenyl)isoxazole-4-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The aldehyde group can be reduced to form the corresponding alcohol.
Substitution: The dichlorophenyl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products
Oxidation: 3-(2,6-Dichlorophenyl)isoxazole-4-carboxylic acid.
Reduction: 3-(2,6-Dichlorophenyl)isoxazole-4-methanol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Medicinal Chemistry Applications
Antimicrobial Activity
Research indicates that compounds containing oxazole rings, such as 3-(2,6-Dichlorophenyl)-1,2-oxazole-4-carbaldehyde, exhibit significant antimicrobial properties. The dichlorophenyl substituent enhances lipophilicity and reactivity, which may improve the compound's ability to penetrate bacterial cell membranes. Studies have shown that similar compounds with dichloro substitutions demonstrate potent activity against methicillin-resistant Staphylococcus aureus and other drug-resistant pathogens .
Anticancer Properties
The compound has also been investigated for its potential as an anticancer agent. Its ability to inhibit specific enzymes involved in tumor growth has been highlighted in various studies. For instance, it has shown competitive inhibition against kinases and deacetylases crucial for cancer progression. This suggests that 3-(2,6-Dichlorophenyl)-1,2-oxazole-4-carbaldehyde could serve as a scaffold for developing new anticancer therapeutics.
Data Table: Antimicrobial and Anticancer Activity of Oxazole Derivatives
Synthetic Organic Chemistry Applications
Synthesis of Isoxazoles
The compound serves as a precursor for synthesizing various isoxazole derivatives through metal-free synthetic routes. These reactions typically involve the formation of isoxazoles via cycloaddition processes with dipolarophiles under microwave conditions. The versatility of the carbaldehyde group allows for further derivatization to obtain more complex molecules with tailored biological activities .
Case Study: Synthesis of Isoxazole Derivatives
A study demonstrated the synthesis of ester-functionalized isoxazoles from carboxylic acids and isoxazole derivatives using microwave-assisted methods. The reaction yielded high conversions and provided a library of compounds that could be screened for biological activity .
Materials Science Applications
Polymer Chemistry
The incorporation of 3-(2,6-Dichlorophenyl)-1,2-oxazole-4-carbaldehyde into polymer matrices has been explored for enhancing thermal stability and mechanical properties. The unique chemical structure contributes to the formation of cross-linked networks that improve material performance under various conditions.
Data Table: Properties of Polymers Incorporating Oxazole Derivatives
| Polymer Type | Property Enhanced | Measurement | Reference |
|---|---|---|---|
| Polyurethane with oxazole derivative | Thermal stability | TGA analysis | N/A |
| Cross-linked polymer network | Mechanical strength | Tensile testing | N/A |
Mechanism of Action
The mechanism of action of 3-(2,6-dichlorophenyl)isoxazole-4-carbaldehyde is largely dependent on its interactions with biological targets. The compound can interact with enzymes and receptors, potentially inhibiting or modulating their activity. The presence of the dichlorophenyl group and the isoxazole ring allows for specific binding interactions with molecular targets, influencing various biochemical pathways .
Comparison with Similar Compounds
Similar Compounds
- 3-(2,6-Dichlorophenyl)-5-methylisoxazole-4-carbonyl chloride
- 3-(2,6-Dichlorophenyl)-5-methylisoxazole-4-carboxylic acid
- 3-(2,6-Dichlorophenyl)-5-methylisoxazole-4-methanol
Uniqueness
3-(2,6-Dichlorophenyl)isoxazole-4-carbaldehyde is unique due to its specific structural features, including the aldehyde group, which allows for further functionalization and derivatization. This makes it a versatile intermediate in organic synthesis and a valuable compound in various research applications .
Biological Activity
3-(2,6-Dichlorophenyl)-1,2-oxazole-4-carbaldehyde is a compound of interest due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article explores the biological properties, mechanisms of action, and relevant case studies associated with this compound.
The compound has the following chemical characteristics:
| Property | Details |
|---|---|
| CAS No. | 88096-99-5 |
| Molecular Formula | C10H5Cl2NO2 |
| Molecular Weight | 242.05 g/mol |
| IUPAC Name | 3-(2,6-dichlorophenyl)-1,2-oxazole-4-carbaldehyde |
| InChI Key | YDTURYNBLUNXMP-UHFFFAOYSA-N |
Antimicrobial Properties
Research indicates that 3-(2,6-dichlorophenyl)-1,2-oxazole-4-carbaldehyde exhibits significant antimicrobial activity. In vitro studies have demonstrated its effectiveness against various bacterial strains. For example, it has been shown to inhibit the growth of both Gram-positive and Gram-negative bacteria, suggesting a broad-spectrum antimicrobial potential.
Anticancer Activity
The anticancer properties of this compound have been a focal point in recent studies. Several investigations have reported its cytotoxic effects on various cancer cell lines:
- MCF-7 (Breast Cancer) : The compound demonstrated an IC50 value of approximately 15 µM, indicating moderate effectiveness compared to standard chemotherapeutics like doxorubicin .
- U-937 (Monocytic Leukemia) : Notable cytotoxicity was observed with IC50 values in the low micromolar range, suggesting potential for further development as an anti-leukemic agent .
The biological activity of 3-(2,6-dichlorophenyl)-1,2-oxazole-4-carbaldehyde is largely attributed to its interaction with specific biological targets. The compound is believed to inhibit certain enzymes involved in cancer cell proliferation and survival pathways. Its structure allows for specific binding interactions which can modulate enzyme activity and influence various biochemical pathways relevant to cancer progression .
Study 1: Anticancer Efficacy
A study conducted on MCF-7 cells revealed that treatment with 3-(2,6-dichlorophenyl)-1,2-oxazole-4-carbaldehyde resulted in increased apoptosis markers such as cleaved caspase-3 and elevated p53 levels. Flow cytometry analysis confirmed that the compound induces apoptosis in a dose-dependent manner .
Study 2: Antimicrobial Activity
In another investigation focusing on antimicrobial properties, the compound was tested against common pathogens such as Staphylococcus aureus and Escherichia coli. Results showed a significant reduction in bacterial viability at concentrations as low as 10 µg/mL, highlighting its potential use in treating bacterial infections.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
